6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
説明
Synthesis Analysis
The synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which are closely related to 6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, involves a two-step process. Initially, 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is synthesized through a one-pot mode using various reagents and conditions. Subsequently, the target compounds are obtained by conjugating corresponding secondary amines with the synthesized precursor (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic techniques, including IR, NMR, and LC-MS, and confirmed by XRD analysis. These compounds typically crystallize in the monoclinic system and are characterized by their distinct intermolecular interactions and energy frameworks (Sallam et al., 2021).
Chemical Reactions and Properties
These compounds participate in diverse chemical reactions, leading to the formation of various derivatives with potential pharmaceutical importance. The reactivity is often characterized by the substitution reactions involving the piperazine moiety and the formation of products with significant bioactivity (Gunduz et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for the compound's applicability in medicinal chemistry. These properties are determined using spectroscopic analysis and XRD techniques, providing insights into the compound's stability and behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are essential for understanding the compound's potential interactions and transformations. Studies on related compounds have shown that modifications to the piperazine ring can significantly impact their bioactivity and reduce genotoxic risks, highlighting the importance of chemical property analysis in drug design (Gunduz et al., 2018).
科学的研究の応用
Prostate Cancer Treatment
The compound AZD3514, derived from 6-[4-(4-cyanobenzyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, has been evaluated as a potential treatment for advanced prostate cancer. Modifications of the original molecule addressed specific issues and improved its physical properties, leading to its clinical trial evaluation (Bradbury et al., 2013).
Anti-diabetic Drug Development
A series of triazolo-pyridazine-6-yl-substituted piperazines, which includes derivatives of the main compound, showed promising results as anti-diabetic medications. These compounds were tested for Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, demonstrating significant potential in treating diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Research on fused pyridazines with cyclic amines, including piperidines and piperazines, revealed compounds with both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. One such compound, TAK-427, is undergoing clinical trials for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
特性
IUPAC Name |
6-piperidin-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5/c12-11(13,14)10-16-15-8-4-5-9(17-19(8)10)18-6-2-1-3-7-18/h4-5H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIAVBIQRXMPKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。